N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAGQQISSOSUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 3-ethylphenyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and inflammatory disorders.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance binding to hydrophobic pockets, while ethyl groups (target compound) could improve bioavailability via increased lipophilicity.
- Core Structure: Benzothienopyrimidines () show superior anti-inflammatory activity compared to quinazolin derivatives (), likely due to sulfur’s electronic contributions.
- Unmet Needs : The target compound’s lack of reported bioactivity warrants in vitro testing against COX-2 and cancer cell lines, leveraging structural insights from analogs.
Biological Activity
N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H16N3O2S
- Molecular Weight : 381.4 g/mol
- Structure : The compound features a benzothieno-pyrimidine moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The proposed mechanisms include:
- Kinase Inhibition : The acetamide group may serve as a hinge-binding moiety, potentially inhibiting various kinases involved in cellular signaling pathways.
- Antimicrobial Activity : The benzothieno moiety has been explored for antibacterial properties, suggesting that this compound may exhibit activity against various bacterial strains.
- Anticancer Properties : The structural features of the compound may contribute to its ability to induce apoptosis in cancer cells.
Anticancer Activity
A study evaluating the anticancer potential of benzothieno-pyrimidine derivatives found that modifications in the structure significantly influenced their cytotoxic effects against different cancer cell lines. N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was shown to inhibit cell proliferation in several cancer types, including breast and lung cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers synthesized several analogs to investigate structure-activity relationships (SAR), identifying key functional groups that enhance antimicrobial efficacy.
Data Table: Comparative Biological Activities
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Structure | Anticancer, Antimicrobial | Complex benzothieno-pyrimidine scaffold |
| 9-Fluoroacridine | Structure | Antitumor | Acridine scaffold |
| 5-Fluorouracil | Structure | Anticancer | Widely used in chemotherapy |
| Thieno[2,3-d]pyrimidine derivatives | Structure | Antiviral, Anticancer | Diverse structural modifications |
Case Studies
- In vitro Studies : A series of in vitro experiments demonstrated that N-(3-ethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide effectively reduced viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Animal Models : In vivo studies using murine models showed promising results where treatment with this compound led to significant tumor regression compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by acetamide coupling. Key steps include:
- Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in solvents like ethanol or DMF .
- Acetamide coupling : Reaction of the core with N-(3-ethylphenyl)chloroacetamide using a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours .
- Critical conditions : Temperature control (±2°C), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent side reactions. Yields improve with slow addition of reagents and purification via column chromatography .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
- Methodological Answer :
- In vitro assays :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Target specificity : Kinase inhibition assays (e.g., EGFR or CDK2) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve scalability and purity while minimizing by-products?
- Methodological Answer :
- Continuous flow reactors : Enhance mixing efficiency and reduce reaction time compared to batch processes .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce metal residues .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times across studies .
- Pharmacokinetic (PK) studies : Measure bioavailability and metabolite profiles in rodent models to explain reduced in vivo efficacy .
- Orthogonal assays : Validate kinase inhibition results with Western blotting (e.g., phosphorylated EGFR levels) .
Q. How does the compound’s molecular structure influence its interaction with biological targets, and what computational methods can predict these interactions?
- Methodological Answer :
- Structure-activity relationship (SAR) : The 3-ethylphenyl group enhances lipophilicity, improving membrane permeability, while the benzothieno-pyrimidinone core provides π-π stacking with kinase active sites .
- Computational modeling :
- Molecular docking : AutoDock Vina to simulate binding poses with EGFR (PDB ID: 1M17) .
- QSAR analysis : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .
Q. What are the key considerations when designing experiments to explore the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-ethylphenyl with 3-chlorophenyl) to test electronic effects .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to assess hydrogen-bonding impact .
- Data normalization : Use Z-score scaling to compare activity across diverse assays (e.g., cytotoxicity vs. kinase inhibition) .
Data Contradiction Analysis Example
- Conflict : Inconsistent IC₅₀ values reported in anticancer assays (e.g., 2.1 μM in HeLa vs. 8.7 μM in MCF-7).
- Resolution :
Verify cell line authenticity via STR profiling.
Test under uniform conditions (e.g., 48-hour exposure, 10% FBS).
Cross-validate with apoptosis markers (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
